2H-1-Benzopyran-2-one, aminomethyl-

Catalog No.
S13719057
CAS No.
143245-02-7
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1-Benzopyran-2-one, aminomethyl-

CAS Number

143245-02-7

Product Name

2H-1-Benzopyran-2-one, aminomethyl-

IUPAC Name

3-(aminomethyl)chromen-2-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6,11H2

InChI Key

AUUIARVPJHGTSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)CN

2H-1-Benzopyran-2-one, aminomethyl- is a member of coumarins.

2H-1-Benzopyran-2-one, aminomethyl- is an organic compound belonging to the class of benzopyrans, specifically a derivative of coumarin. This compound features an aminomethyl group attached to the benzopyran structure, which significantly influences its chemical and biological properties. The general structure can be represented as follows:

  • Chemical Formula: C10H9NO
  • Molecular Weight: 175.1840 g/mol
  • CAS Registry Number: Not explicitly provided in the search results.

The unique structural characteristics of 2H-1-Benzopyran-2-one, aminomethyl- enhance its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form corresponding oxides or quinones, which are often more reactive and can serve as intermediates in further chemical transformations.
  • Reduction: Reduction reactions may convert the compound into its reduced forms, typically involving hydrogenation processes that alter functional groups.
  • Substitution Reactions: The aminomethyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups into the molecule.

These reactions provide pathways for synthesizing more complex molecules and modifying the compound for specific applications.

Research indicates that 2H-1-Benzopyran-2-one, aminomethyl- exhibits significant biological activity. It has been investigated for potential antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This could result in therapeutic effects against various diseases by inhibiting certain enzymatic pathways involved in disease progression .

The synthesis of 2H-1-Benzopyran-2-one, aminomethyl- typically involves multi-step organic reactions:

  • Condensation Reaction: A common method includes the condensation of a benzopyran derivative with an amine source under controlled conditions. This reaction is often catalyzed by acids or bases to facilitate product formation.
  • Aminomethylation: The aminomethyl group is introduced using formaldehyde and an amine under basic conditions, targeting specific positions on the benzopyran ring .
  • Industrial Production: In an industrial context, large-scale synthesis may utilize batch or continuous flow processes with advanced catalytic systems to ensure consistent quality and efficiency while minimizing waste.

The applications of 2H-1-Benzopyran-2-one, aminomethyl- span several domains:

  • Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique biological activities.
  • Material Science: It serves as a building block for synthesizing new materials, including polymers and dyes, owing to its versatile chemical properties.
  • Research Tool: In chemistry and biology, it is used to study reaction mechanisms and cellular interactions due to its ability to modulate enzyme activity .

Interaction studies reveal that 2H-1-Benzopyran-2-one, aminomethyl- can bind to various biomolecules, influencing their functions. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions are vital for understanding the compound's pharmacokinetics and potential side effects when used therapeutically.

Several compounds share structural similarities with 2H-1-Benzopyran-2-one, aminomethyl-, each exhibiting unique properties:

Compound NameKey Features
2H-1-Benzopyran-2-one, 3-methylContains a methyl group at the 3-position
2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxyHas a methoxy group at the 7-position
2H-1-Benzopyran-2-one, 7-amino-4-methylFeatures an amino group at the 7-position

Uniqueness

The presence of the aminomethyl group in 2H-1-Benzopyran-2-one distinguishes it from other similar compounds by enhancing its reactivity and biological activity. This modification allows it to interact with different molecular targets compared to other benzopyran derivatives, making it particularly valuable in medicinal chemistry and material sciences .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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